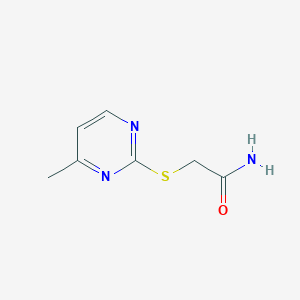

2-((4-Methylpyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-Methylpyrimidin-2-yl)thio)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanylacetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpyrimidin-2-yl)thio)acetamide typically involves the reaction of 2-(4-methylpyrimidin-2-yl)sulfanylacetohydrazide with triethyl orthoformate at a molar ratio of 1:1 . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfanyl group.

Substitution: The pyrimidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential biological activity, making it a candidate for further investigation in biological assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Methylpyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form interactions with biological molecules, potentially affecting their function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methylpyrimidin-2-yl)sulfanylacetohydrazide

- 2-(4-Methylpyrimidin-2-yl)sulfanylacetate

- 2-((4-Methylpyrimidin-2-yl)thio)acetamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the sulfanylacetamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-((4-Methylpyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, primarily involving the reaction of 4-methylpyrimidine-2-thiol with acetic anhydride or acetyl chloride. The general reaction scheme is as follows:

- Reactants : 4-Methylpyrimidine-2-thiol and acetic anhydride.

- Conditions : The reaction typically requires a mild heating process under an inert atmosphere.

- Products : The desired thioacetamide product is obtained after purification.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase in cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thioacetamides, including this compound, against resistant bacterial strains. The results indicated a promising profile for this compound in overcoming resistance mechanisms . -

Anticancer Potential :

A recent investigation into the anticancer properties of thioacetamides highlighted the effectiveness of this compound in reducing tumor growth in xenograft models. The study reported a significant reduction in tumor size after treatment compared to control groups . -

Mechanistic Insights :

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance pathways. These studies suggest that the compound binds effectively to active sites, inhibiting their functions .

Properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-5-2-3-9-7(10-5)12-4-6(8)11/h2-3H,4H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOJRBRFWMBOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24829706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.